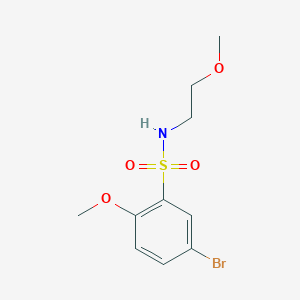
(E)-N-cyclopentyl-3-(4-propoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP-55940 is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a wide range of physiological processes. CP-55940 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the areas of pain management, neuroprotection, and cancer treatment.
Applications De Recherche Scientifique
CP-55940 has been the subject of extensive scientific research due to its potential therapeutic applications. In preclinical studies, CP-55940 has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. Clinical trials of CP-55940 have not yet been conducted, but the compound remains an active area of research.
Mécanisme D'action
CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and play a role in a wide range of physiological processes, including pain sensation, inflammation, and immune function. When CP-55940 binds to these receptors, it activates a signaling pathway that leads to a variety of effects, including the release of neurotransmitters and the modulation of gene expression. The precise mechanism of action of CP-55940 is still not fully understood and remains an active area of research.
Biochemical and Physiological Effects
CP-55940 has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, it has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain conditions. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, CP-55940 has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages for use in lab experiments. It is a potent and highly selective agonist of the cannabinoid receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. It is also stable and relatively easy to synthesize, making it readily available for research purposes. However, CP-55940 also has several limitations. It is highly lipophilic, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can complicate studies of its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on CP-55940. One area of focus is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the use of CP-55940 in combination with other drugs for the treatment of various conditions, such as chronic pain and cancer. Additionally, there is ongoing research into the precise mechanism of action of CP-55940 and its potential therapeutic applications in a range of conditions.
Méthodes De Synthèse
The synthesis of CP-55940 involves several steps, including the condensation of 4-propoxybenzaldehyde with cyclopentanone to form the intermediate cyclopentenone. This intermediate is then reacted with methylamine and acetic anhydride to form the final product, CP-55940. The synthesis method has been optimized over the years to improve yield and purity, and several variations of the method have been developed.
Propriétés
Nom du produit |
(E)-N-cyclopentyl-3-(4-propoxyphenyl)prop-2-enamide |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(E)-N-cyclopentyl-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H23NO2/c1-2-13-20-16-10-7-14(8-11-16)9-12-17(19)18-15-5-3-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,18,19)/b12-9+ |
Clé InChI |
PLVGRSHRPRJRAO-FMIVXFBMSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2CCCC2 |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2CCCC2 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)


